Cas no 531492-75-8 (9H-Fluorene, 9,9-bis[4-(2-propynyloxy)phenyl]-)
531492-75-8 structure
Product Name:9H-Fluorene, 9,9-bis[4-(2-propynyloxy)phenyl]-
CAS-nummer:531492-75-8
MF:C31H22O2
MW:426.505188465118
CID:357921
PubChem ID:23528410
Update Time:2025-04-19
9H-Fluorene, 9,9-bis[4-(2-propynyloxy)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 9H-Fluorene, 9,9-bis[4-(2-propynyloxy)phenyl]-
- 9,9-bis(4-prop-2-ynoxyphenyl)fluorene
- SCHEMBL18179352
- 9,9-bis(4-propargyloxyphenyl)fluorene
- DTXSID70634750
- 531492-75-8
- 9,9-Bis[4-(prop-2-ynyloxy)phenyl]-9H-fluorene
- 9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene
-
- Inchi: 1S/C31H22O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h1-2,5-20H,21-22H2
- InChI-sleutel: IWHVKEDLURQIGZ-UHFFFAOYSA-N
- LACHT: O(CC#C)C1C=CC(=CC=1)C1(C2C=CC(=CC=2)OCC#C)C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 426.16206
- Monoisotopische massa: 426.161979940g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 6
- Complexiteit: 671
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.8
- Topologisch pooloppervlak: 18.5Ų
Experimentele eigenschappen
- PSA: 18.46
9H-Fluorene, 9,9-bis[4-(2-propynyloxy)phenyl]- Gerelateerde literatuur
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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